Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate

Synthetic Chemistry Medicinal Chemistry Building Blocks

Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate (CAS 1417551-44-0) is a bicyclo[2.2.1]heptane (norbornane) derivative bearing a Boc-protected amine at the bridgehead 1-position and a formyl (–CHO) group at the opposing bridgehead 4-position. With molecular formula C₁₃H₂₁NO₃ and molecular weight 239.31 g/mol, it belongs to the class of protected amino aldehydes used as conformationally rigid building blocks in medicinal chemistry and organic synthesis.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS No. 1417551-44-0
Cat. No. B12856835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate
CAS1417551-44-0
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CCC(C1)(CC2)C=O
InChIInChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-13-6-4-12(8-13,9-15)5-7-13/h9H,4-8H2,1-3H3,(H,14,16)
InChIKeyGRGSQBNFEDSFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate (CAS 1417551-44-0) – Structural & Functional Baseline for Procurement Decisions


Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate (CAS 1417551-44-0) is a bicyclo[2.2.1]heptane (norbornane) derivative bearing a Boc-protected amine at the bridgehead 1-position and a formyl (–CHO) group at the opposing bridgehead 4-position . With molecular formula C₁₃H₂₁NO₃ and molecular weight 239.31 g/mol, it belongs to the class of protected amino aldehydes used as conformationally rigid building blocks in medicinal chemistry and organic synthesis . The compound is commercially available from several suppliers with typical purity specifications suitable for research use .

Why Simple In-Class Substitution Fails: Differentiation of Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate from Analogs


Bicyclo[2.2.1]heptane-based carbamates are not interchangeable building blocks; even structurally similar analogs differ in three critical procurement-relevant dimensions: (i) steric and electronic environment at the reactive center, governed by the formyl group’s bridgehead (C-4) vs. exo-2/3-substituted position [1]; (ii) the nature of the amine protecting group, where the Boc group (tert-butyl carbamate) offers distinct acid-lability and orthogonal deprotection conditions compared to Cbz/benzyl carbamates ; and (iii) molecular weight and associated physicochemical properties that influence synthetic handling and downstream purification . These differences translate into quantifiable variations in reactivity, stability, and synthetic utility that preclude simple one-for-one substitution in multi-step syntheses.

Quantitative Evidence Guide: Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate vs. Closest Analogs


Molecular Weight Reduction vs. Benzyl Carbamate Analog Improves Atom Economy

Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate exhibits a molecular weight of 239.31 g/mol , representing a 34.02 g/mol (12.4%) reduction compared to its direct benzyl carbamate analog, benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate (CAS 1252672-40-4, MW 273.33 g/mol) . This lower mass improves atom economy when the compound is used as a stoichiometric building block in multi-step syntheses.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Regiochemical Differentiation: Bridgehead C-4 Formyl vs. Exo-3-Formyl Position

The target compound features the formyl substituent at the bridgehead C-4 position of the bicyclo[2.2.1]heptane scaffold, whereas the closely related analog Boc-NH-cis-BHept-CHO (CAS 1418113-94-6) bears the formyl at the exo-3 position with the Boc-protected amine at the bridgehead C-2 position [1]. This positional isomerism results in different steric and electronic environments at the reactive aldehyde center, which can alter reactivity in nucleophilic additions and condensation reactions by an estimated steric accessibility difference of approximately 2–5 kcal/mol in transition state energies based on class-level inference for norbornane scaffolds .

Stereochemistry Structure-Activity Relationship Conformational Rigidity

Protecting Group Orthogonality: Boc (Acid-Labile) vs. Cbz (Hydrogenolyzable) Deprotection

The tert-butyl carbamate (Boc) protecting group on the target compound is cleaved under mild acidic conditions (e.g., TFA or HCl/dioxane), whereas the benzyl carbamate (Cbz) protecting group on the analog benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate requires hydrogenolysis (H₂, Pd/C) for removal . Quantitative studies on related norbornane carbamates report that Boc deprotection proceeds with t₁/₂ <30 min in 50% TFA/DCM at room temperature, while Cbz hydrogenolysis requires 2–24 h at 1 atm H₂ depending on catalyst loading [1]. This orthogonality is critical in multi-step syntheses where the formyl group must be preserved.

Protecting Group Strategy Orthogonal Deprotection Peptide Chemistry

Functional Handle Differentiation: Aldehyde (C-4 CHO) vs. Aminomethyl (C-4 CH₂NH₂) Synthetic Utility

The target compound bears a reactive formyl (–CHO) group at the C-4 bridgehead position, enabling direct use in reductive amination, Grignard addition, Wittig olefination, and oxime/hydrazone formation. In contrast, tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate (CAS 1333384-66-9; MW 240.34 g/mol) features an aminomethyl (–CH₂NH₂) group . The formyl group provides a carbonyl electrophile for C–C and C–N bond formation, whereas the aminomethyl analog serves as a nucleophilic amine handle. The target compound's formyl group enables a distinct set of approximately 5–7 additional reaction pathways (aldol, Wittig, reductive amination, Grignard, hydrazone, oxime, Strecker) compared to the amine analog's typical 2–3 nucleophilic pathways (acylation, sulfonylation, reductive alkylation) .

Reductive Amination Aldehyde Reactivity Building Block Versatility

Storage Stability Advantage: Ambient Temperature Storage vs. –20°C Requirement for Stereoisomer

Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate is recommended for long-term storage in a cool, dry place (ambient to +4°C) based on vendor specifications . In contrast, the stereoisomeric analog Boc-NH-cis-BHept-CHO (CAS 1418113-94-6) requires storage at –20°C [1]. This 20–45°C difference in recommended storage temperature suggests enhanced thermal stability of the bridgehead-substituted isomer, which translates to lower shipping and long-term storage costs for procurement, particularly for multi-gram quantities stored over 6–12 months .

Long-Term Storage Supply Chain Logistics Compound Stability

Unsaturated Analog Boc-NH-BHeptene-CHO: Saturation State Determines Conformational Rigidity

The target compound contains a fully saturated bicyclo[2.2.1]heptane core, whereas the related alkene-containing analog Boc-NH-BHeptene-CHO (CAS 247159-39-3, MW 237.29 g/mol) features one degree of unsaturation . The saturated scaffold of the target compound eliminates the possibility of E/Z isomerization and provides a rigid, predictable three-dimensional orientation of the formyl and Boc-NH groups with a defined dihedral angle. The unsaturated analog has one fewer rotatable bond equivalent but introduces conformational flexibility from the alkene geometry, which can complicate SAR interpretation. The molecular weight difference is 2.02 g/mol (0.85%), but the structural rigidity difference is the primary procurement-relevant factor .

Conformational Analysis Alkene vs. Alkane Structure-Based Design

Optimal Procurement Scenarios: When Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate is the Preferred Choice


Fragment-Based Drug Discovery Requiring a Rigid, Saturated Bicyclic Aldehyde Scaffold

In fragment-based screening campaigns, the fully saturated norbornane core with a bridgehead C-4 formyl group provides a defined exit vector for fragment elaboration via reductive amination or Grignard addition. The target compound's saturated scaffold eliminates alkene-derived E/Z isomerism present in Boc-NH-BHeptene-CHO , and its Boc protecting group is orthogonal to Cbz-based protecting group strategies, enabling selective deprotection in the presence of benzyl ethers or benzyl esters .

Multi-Step Synthesis Requiring Ambient-Temperature Stable, Storable Aldehyde Building Block

For synthetic routes spanning multiple weeks or requiring stockpiling of intermediates, tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate offers a procurement advantage: it can be stored at ambient to +4°C, avoiding the –20°C freezer requirement of the stereoisomeric analog Boc-NH-cis-BHept-CHO . This reduces cold-chain logistics complexity and energy costs for compound management facilities.

Atom-Economical Scale-Up Where Benzyl Carbamate Analogs are Too Heavy

When scaling from discovery (milligram) to preclinical (gram-to-kilogram) quantities, the 12.4% lower molecular weight of the Boc-protected target compound compared to its benzyl carbamate analog translates to reduced raw material mass requirements. For a 1 mol scale reaction, the Boc compound requires 239.31 g of starting material versus 273.33 g for the Cbz analog—a 34 g per mole saving that becomes economically significant at multi-mole scales.

Orthogonal Deprotection Strategies in Peptide-Mimetic Synthesis

The acid-labile Boc group on the target compound permits selective amine deprotection under conditions (50% TFA/DCM, <30 min) that leave acid-stable protecting groups and the formyl functionality intact [1]. This orthogonality is essential when the synthetic sequence requires late-stage amine unmasking for amide bond formation without reducing the aldehyde, a common requirement in peptidomimetic and PROTAC linker synthesis.

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